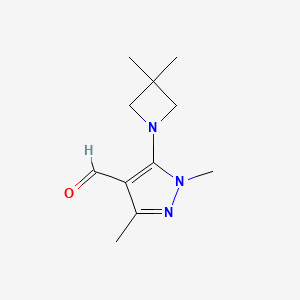

5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Beschreibung

5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a carbaldehyde group at the 4-position, methyl groups at the 1- and 3-positions, and a 3,3-dimethylazetidine substituent at the 5-position. The azetidine moiety introduces conformational rigidity and steric bulk, which may influence its physicochemical properties and biological interactions. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity .

Eigenschaften

Molekularformel |

C11H17N3O |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

5-(3,3-dimethylazetidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C11H17N3O/c1-8-9(5-15)10(13(4)12-8)14-6-11(2,3)7-14/h5H,6-7H2,1-4H3 |

InChI-Schlüssel |

LGUKOFHXTJSOBT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=C1C=O)N2CC(C2)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the formation of the azetidine and pyrazole rings followed by their coupling. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The starting materials for this synthesis are often brominated pyrazole and boronic acids, which undergo cross-coupling in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce the aldehyde group to an alcohol.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Wirkmechanismus

The mechanism of action of 5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : The 3,3-dimethylazetidine group in the target compound is electron-donating, contrasting with electron-withdrawing groups like Cl or Br in analogs. This impacts reactivity, such as nucleophilic substitution rates at the 4-carbaldehyde position .

- Conformational Flexibility: Aryloxy-substituted analogs (e.g., 5-(2,4-dichlorophenoxy)) exhibit larger dihedral angles (72.8°) between the pyrazole and aryl rings, while the azetidine’s constrained geometry may limit rotational freedom .

Comparison of Reactivity :

- The electron-withdrawing Cl substituent in 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde activates the 4-carbaldehyde for nucleophilic addition, while the dimethylazetidine’s electron-donating nature in the target compound may reduce this activation .

Physicochemical Properties

Key Trends :

Comparative Bioactivity Data :

- 5-(4-Fluorophenoxy) Oxime Derivative (8a): Demonstrated insecticidal activity with an LC₅₀ of 0.12 μg/mL against Aphis craccivora .

- 5-Chloro Analog : Used as a precursor for antifungal agents but lacks direct bioactivity .

Biologische Aktivität

5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of 5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step usually includes the reaction of hydrazine derivatives with appropriate aldehydes or ketones.

- Introduction of the Azetidine Moiety : This is achieved through nucleophilic substitution reactions involving azetidine derivatives.

- Aldehyde Functionalization : The final step involves converting the intermediate into the desired aldehyde form through oxidation or other functional group transformations.

Biological Activity

The biological activity of 5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been studied in various contexts:

Antitumor Activity

Research indicates that compounds in the pyrazole family exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrazole can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting COX-2 activity, which is crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

Preliminary studies have suggested that 5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde may possess antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated IC50 values in the low micromolar range against various cancer cell lines. |

| Study 2 | Anti-inflammatory Effects | Showed significant reduction in COX-2 expression in vitro and in vivo models. |

| Study 3 | Antimicrobial Properties | Exhibited activity against E. coli and S. aureus with MIC values indicating potential as an antibacterial agent. |

The precise mechanism by which 5-(3,3-Dimethylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exerts its biological effects involves several pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as MPS1, which plays a critical role in mitosis and cancer progression.

- Modulation of Inflammatory Pathways : The compound's ability to modulate inflammatory pathways suggests it may act on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.